molecular formula C17H20N2O2 B1317807 N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 953740-51-7

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B1317807
CAS No.: 953740-51-7
M. Wt: 284.35 g/mol
InChI Key: VXKQLVJEJCTDTA-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a phenoxyacetamide moiety

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to form 4-nitro-2-methylphenol.

    Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-2-methylphenol.

    Acylation: The amino compound is then acylated with 2-(2,5-dimethylphenoxy)acetyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(8-11)21-10-17(20)19-15-7-6-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQLVJEJCTDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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